molecular formula C12H15N B13448418 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]

3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]

Katalognummer: B13448418
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: MJWJLZSFEHORER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is a heterocyclic compound that features a spiro connection between a cyclobutane ring and a quinoline moiety. This unique structure imparts significant rigidity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] involves the Stollé reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various nucleophiles . The reaction conditions often include refluxing in anhydrous toluene with a slight excess of oxalyl chloride .

Industrial Production Methods

While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.

Wirkmechanismus

The mechanism of action for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The spiro structure provides rigidity, which can enhance binding affinity and specificity to these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is unique due to its specific spiro connection between a cyclobutane ring and a quinoline moiety. This structure imparts distinct chemical and biological properties that are not found in compounds with different spiro connections .

Eigenschaften

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane]

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12/h1-2,4-5,13H,3,6-9H2

InChI-Schlüssel

MJWJLZSFEHORER-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.